6-BROMO-2-(4-BUTYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE
Overview
Description
6-BROMO-2-(4-BUTYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, a butyl-substituted phenyl group, and a pyrrolidinylcarbonyl group attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(4-BUTYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One possible route includes:
Bromination: Introduction of the bromine atom to the quinoline ring.
Friedel-Crafts Alkylation: Attachment of the butyl group to the phenyl ring.
Amide Formation: Coupling of the pyrrolidine with the carbonyl group on the quinoline ring.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions may target the carbonyl group or other reducible sites.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic uses, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the bromine, butylphenyl, and pyrrolidinylcarbonyl groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
6-BROMO-2-(4-BUTYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
[6-bromo-2-(4-butylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O/c1-2-3-6-17-7-9-18(10-8-17)23-16-21(24(28)27-13-4-5-14-27)20-15-19(25)11-12-22(20)26-23/h7-12,15-16H,2-6,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBFLAPEIHIKBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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